molecular formula C18H19N3O B11709385 2-[(E)-{2-[(1Z)-3,3-Dimethyl-1,2,3,4-tetrahydroisoquinolin-1-ylidene]hydrazin-1-ylidene}methyl]phenol

2-[(E)-{2-[(1Z)-3,3-Dimethyl-1,2,3,4-tetrahydroisoquinolin-1-ylidene]hydrazin-1-ylidene}methyl]phenol

Cat. No.: B11709385
M. Wt: 293.4 g/mol
InChI Key: ARACHFZUFSXQHQ-XDHOZWIPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[(E)-{2-[(1Z)-3,3-Dimethyl-1,2,3,4-tetrahydroisoquinolin-1-ylidene]hydrazin-1-ylidene}methyl]phenol is a hydrazone derivative featuring a phenolic group linked to a tetrahydroisoquinoline moiety via a conjugated hydrazinylidene bridge. Its structure includes stereochemical configurations (E and Z) at the hydrazone double bonds, which are critical for its molecular geometry and intermolecular interactions .

Crystallographic studies (e.g., monoclinic system, space group P2₁/c) reveal a planar arrangement of the hydrazone backbone, stabilized by intramolecular hydrogen bonding between the phenolic –OH and the adjacent nitrogen atom . The compound’s molecular weight is approximately 363.81 g/mol, with a density of 1.511 Mg/m³ . Synthetically, it is derived from Schiff base reactions involving halogenated benzothiazines and hydrazine derivatives, a route common to structurally related compounds .

Properties

Molecular Formula

C18H19N3O

Molecular Weight

293.4 g/mol

IUPAC Name

2-[(E)-[(3,3-dimethyl-4H-isoquinolin-1-yl)hydrazinylidene]methyl]phenol

InChI

InChI=1S/C18H19N3O/c1-18(2)11-13-7-3-5-9-15(13)17(20-18)21-19-12-14-8-4-6-10-16(14)22/h3-10,12,22H,11H2,1-2H3,(H,20,21)/b19-12+

InChI Key

ARACHFZUFSXQHQ-XDHOZWIPSA-N

Isomeric SMILES

CC1(CC2=CC=CC=C2C(=N1)N/N=C/C3=CC=CC=C3O)C

Canonical SMILES

CC1(CC2=CC=CC=C2C(=N1)NN=CC3=CC=CC=C3O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-{2-[(1Z)-3,3-Dimethyl-1,2,3,4-tetrahydroisoquinolin-1-ylidene]hydrazin-1-ylidene}methyl]phenol typically involves multiple steps. One common method starts with the preparation of the tetrahydroisoquinoline derivative, followed by the introduction of the hydrazine moiety and subsequent coupling with a phenol derivative. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-{2-[(1Z)-3,3-Dimethyl-1,2,3,4-tetrahydroisoquinolin-1-ylidene]hydrazin-1-ylidene}methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The hydrazine moiety can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of the hydrazine moiety can produce primary amines.

Scientific Research Applications

2-[(E)-{2-[(1Z)-3,3-Dimethyl-1,2,3,4-tetrahydroisoquinolin-1-ylidene]hydrazin-1-ylidene}methyl]phenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-[(E)-{2-[(1Z)-3,3-Dimethyl-1,2,3,4-tetrahydroisoquinolin-1-ylidene]hydrazin-1-ylidene}methyl]phenol involves its interaction with specific molecular targets and pathways. The tetrahydroisoquinoline moiety can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The phenol group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways.

Comparison with Similar Compounds

Key Observations:

Hydrazone Backbone: All compounds share a hydrazone (–N=N–) linkage, but the target compound’s conjugation with a tetrahydroisoquinoline moiety distinguishes its electronic properties and planarity .

Substituent Effects: The chloro substituent in the target compound enhances crystallinity and polar interactions compared to the ethyl group in the benzothienopyrimidine analogue .

Crystallographic and Computational Insights

  • Target Compound: X-ray diffraction confirms a monoclinic lattice with π-π stacking between aromatic rings, a feature less pronounced in the ethyl-substituted benzothienopyrimidine analogue .
  • Software Tools : SHELX and ORTEP were pivotal in refining crystal structures and visualizing anisotropic displacement ellipsoids across studies .

Biological Activity

The compound 2-[(E)-{2-[(1Z)-3,3-Dimethyl-1,2,3,4-tetrahydroisoquinolin-1-ylidene]hydrazin-1-ylidene}methyl]phenol is a hydrazone derivative that has garnered attention for its diverse biological activities. Hydrazones, characterized by the functional group R1R2C=N-NH2, are known for their potential in medicinal chemistry due to their wide range of biological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities. This article aims to provide a comprehensive overview of the biological activity associated with this specific hydrazone compound, supported by relevant data tables and research findings.

Antimicrobial Activity

Hydrazones have demonstrated significant antimicrobial properties against various pathogens. A review highlighted that hydrazone derivatives exhibit potent activity against bacteria and fungi. For instance, certain hydrazones have shown effective inhibition against Candida albicans with minimum inhibitory concentration (MIC) values ranging from 125 μg/mL .

Anticancer Activity

The anticancer potential of hydrazones is particularly notable. Research indicates that several hydrazone derivatives exhibit cytotoxic effects on various cancer cell lines. For example, aryl hydrazone derivatives synthesized by Vogel et al. reported an IC50 value of 6.7 nM against MDA-MB 231 and MCF-7 breast cancer cell lines . Additionally, other studies have shown that acetyl hydrazone derivatives possess IC50 values between 4-17 μM against A549 and HepG2 cell lines .

Anti-inflammatory and Analgesic Properties

Hydrazones are also recognized for their anti-inflammatory and analgesic activities. Various studies have documented the ability of these compounds to reduce inflammation and alleviate pain in experimental models. The mechanism often involves the inhibition of pro-inflammatory cytokines and pathways associated with pain signaling.

Antiviral Activity

The antiviral potential of hydrazones has been explored against several viruses. Notably, studies have indicated that certain derivatives can inhibit the replication of the hepatitis A virus and human immunodeficiency virus (HIV) with effective concentrations reported as low as 0.17 μM .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure of hydrazones and their biological activity is crucial for drug development. The presence of specific functional groups in the hydrazone structure can significantly influence its bioactivity. For example:

  • Hydrophobic groups enhance membrane permeability.
  • Electron-withdrawing groups can increase reactivity towards biological targets.
  • Substituents on aromatic rings can modulate binding affinity to receptors or enzymes.

Table: Structure-Activity Relationships of Hydrazone Derivatives

Compound TypeBiological ActivityIC50/MIC ValuesReferences
Aryl HydrazonesAnticancer6.7 nM (MCF-7)
Acetyl HydrazonesAntitumor4-17 μM (A549)
HydrazonesAntimicrobial125 μg/mL (C. albicans)
HydrazonesAntiviral0.17 μM (HIV)

Case Study 1: Anticancer Evaluation

In a study conducted by Xu et al., various hydrazone derivatives were synthesized and screened for anticancer activity against lung cancer cell lines (A549). The results indicated significant antiproliferative effects with some compounds exhibiting IC50 values as low as 5 μM, suggesting their potential as lead compounds for further development in cancer therapy.

Case Study 2: Antimicrobial Screening

El-Sabbagh and Rady evaluated a series of hydrazone derivatives for their antimicrobial properties against both gram-positive and gram-negative bacteria. Their findings revealed that certain derivatives exhibited broad-spectrum activity with MIC values comparable to standard antibiotics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.